Phosphoric triamide, N,N',N''-triphenyl-
Description
Contextualizing Phosphoric Triamide Derivatives within Modern Phosphorus Chemistry
Phosphoric triamides, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three amino groups, represent a pivotal class of organophosphorus compounds. Their derivatives are the subject of extensive research due to their diverse applications, including roles in medicinal chemistry and as ligands in coordination chemistry. The foundational structure, phosphoramide (B1221513) (O=P(NH₂)₃), is derived from phosphoric acid with its hydroxyl groups replaced by amino groups. The substitution of hydrogen atoms on the nitrogen with organic groups, such as phenyl rings, gives rise to a vast family of derivatives with tailored properties. The synthesis of these compounds often involves starting materials like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).
The N,N',N''-Triphenylphosphoric Triamide as a Core Structural Motif in Advanced Chemical Systems
N,N',N''-Triphenylphosphoric triamide, also known as phosphoric trianilide or trianilinophosphine oxide, is a archetypal aryl-substituted phosphoric triamide. Its well-defined structure and properties make it a fundamental model for understanding more complex derivatives within this class.
Synthesis and Structural Characterization
The synthesis of N,N',N''-triphenylphosphoric triamide is typically achieved through the condensation reaction of phosphoryl chloride with an excess of aniline (B41778). researchgate.net
Detailed structural analysis has been performed using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and its structure reveals a distorted tetrahedral geometry around the central phosphorus atom. researchgate.net This distortion is a common feature in phosphoric triamides. The molecular structure is stabilized by intramolecular interactions. researchgate.net
Interactive Data Table: Crystallographic Data for N,N',N''-Triphenylphosphoric Triamide
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈N₃OP |
| Molecular Weight | 323.32 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.9173 (8) |
| b (Å) | 9.2463 (7) |
| c (Å) | 35.405 (3) |
| V (ų) | 3246.6 (4) |
| Z | 8 |
| Calculated Density | 1.323 Mg m⁻³ |
| Data sourced from Anjum et al. (2006). researchgate.net |
Spectroscopic and Thermal Properties
The compound has been characterized using various spectroscopic methods, including IR, ³¹P{¹H}, ¹H, and ¹³C NMR spectroscopy. researchgate.net Mass spectrometry studies indicate that under electron impact, the molecule undergoes cleavage, eliminating aniline to form a three-coordinate phosphenimidic amide. mindat.org
Thermal analysis shows that N,N',N''-triphenylphosphoric triamide decomposes upon heating, liberating aniline and forming a cyclic dimer as a product. mindat.org This reactivity highlights the stability of the P-N framework while also indicating pathways for thermal degradation.
Evolution of Research Trajectories in Phosphoric Triamide Chemistry
The study of phosphoric triamides has evolved significantly over time. Initial research focused on the fundamental synthesis and characterization of core structures like N,N',N''-triphenylphosphoric triamide. These foundational studies provided essential insights into the structural and electronic properties of the P(O)(NR₂)₃ framework.
Contemporary research has shifted towards designing and synthesizing more complex, functionalized phosphoric triamide derivatives for specific applications. A major area of development is in materials science, particularly in the creation of flame retardants. researchgate.netnih.gov Nitrogen-phosphorus compounds are known to be effective in this regard, acting in both the gas and condensed phases during combustion to suppress fire. nih.gov Research into related N-phenylphosphoric acid triamides has shown their potential as highly effective urease inhibitors, which can be used in agriculture to improve the efficiency of urea-based fertilizers by slowing the enzymatic hydrolysis of urea (B33335). google.com
Furthermore, the coordination chemistry of phosphoric triamides is an active field of investigation. Their ability to act as ligands for various metal ions opens up possibilities in catalysis and the development of novel inorganic-organic hybrid materials. beilstein-journals.orgmdpi.com The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties, making them versatile building blocks in supramolecular chemistry and ligand design.
Structure
3D Structure
Properties
CAS No. |
5326-10-3 |
|---|---|
Molecular Formula |
C18H18N3OP |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-dianilinophosphorylaniline |
InChI |
InChI=1S/C18H18N3OP/c22-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H3,19,20,21,22) |
InChI Key |
UUSQZFAWRPTQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N,n ,n Triphenylphosphoric Triamide
Novel Synthetic Routes to the Core Phosphoric Triamide Scaffold
The traditional synthesis of N,N',N''-triphenylphosphoric triamide typically involves the reaction of phosphoryl chloride (POCl₃) with aniline (B41778). asianpubs.orglookchem.com This method, while effective, serves as a baseline for the development of more refined and sustainable synthetic protocols.
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance efficiency. eipc.centerrasayanjournal.co.in These principles include waste prevention, maximizing atom economy, using safer solvents, and reducing derivatization steps. mdpi.com
The conventional synthesis of N,N',N''-triphenylphosphoric triamide from phosphoryl chloride and aniline can be evaluated against these principles. The reaction produces hydrochloride salts as byproducts, which impacts atom economy and requires purification steps. asianpubs.orggoogle.com Green chemistry approaches aim to mitigate these issues. One-pot, multicomponent reactions represent an innovative and economical strategy for constructing N-phosphorylated frameworks under mild conditions, significantly improving efficiency. rsc.org
Several green chemistry metrics can be used to evaluate the sustainability of a synthetic process:
| Metric | Description | Goal |
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize |
| Process Mass Intensity (PMI) | The total mass used in a process (solvents, reagents, etc.) divided by the mass of the final product. | Minimize |
| E-Factor | The mass of waste produced per unit of product. | Minimize |
| Solvent Intensity (SI) | The total mass of solvents used divided by the mass of the final product. | Minimize |
Solvent-free synthesis, or "Grindstone Chemistry," and the use of safer, biodegradable solvents like ionic liquids are key strategies to reduce the environmental footprint of such syntheses. rasayanjournal.co.insoton.ac.uk Furthermore, employing catalytic methods can reduce the need for stoichiometric reagents, thereby preventing waste. mdpi.com
Mechanistic Investigations of Reaction Pathways
The formation of the P-N bond in phosphoric triamides is a cornerstone of their synthesis. nih.gov The reaction between phosphoryl chloride (POCl₃) and aniline to form N,N',N''-triphenylphosphoric triamide proceeds through a nucleophilic substitution mechanism.
The reaction pathway can be described in the following steps:
Initial Nucleophilic Attack: The nitrogen atom of an aniline molecule, acting as a nucleophile, attacks the electrophilic phosphorus atom of phosphoryl chloride.
Chloride Elimination: A chloride ion is eliminated, forming a P-N bond and releasing a proton, which is neutralized by a base (typically excess aniline or an added base like triethylamine). asianpubs.org
Stepwise Substitution: This process repeats, with two additional aniline molecules sequentially displacing the remaining two chloride atoms on the phosphorus center. The reactivity of the remaining P-Cl bonds decreases after each substitution. asianpubs.org
This stepwise mechanism is crucial for controlling the synthesis of partially substituted intermediates if desired. The reaction is influenced by factors such as stoichiometry, reaction temperature, and the presence of a base to scavenge the HCl produced. google.com In aqueous systems, care must be taken to minimize the hydrolysis of phosphoryl chloride, which can compete with the desired amidation reaction. google.com
Functionalization and Derivatization Approaches for N,N',N''-Triphenylphosphoric Triamide Derivatives
Derivatization of the N,N',N''-triphenylphosphoric triamide scaffold is essential for tuning its chemical properties and creating more complex molecular architectures.
Regioselective and Stereoselective Functionalization Techniques
Regioselective functionalization allows for the precise modification of specific positions on the triphenyl scaffold, which is critical for developing targeted applications. nih.govnih.gov For the aryl rings of N,N',N''-triphenylphosphoric triamide, electrophilic aromatic substitution reactions can be directed to specific positions (ortho, meta, para) by the activating or deactivating nature of the phosphoramido group.
Recent advances in C-H activation provide powerful tools for regioselective functionalization. researchgate.net Transition-metal catalysis, for instance, can enable the direct arylation, silylation, or amination of C-H bonds at specific locations on the aromatic rings, often guided by a directing group. thieme-connect.deescholarship.org The phosphorus center itself can act as a directing group, guiding functionalization to the ortho-position of the phenyl rings. researchgate.net
The table below summarizes potential regioselective functionalization strategies:
| Reaction Type | Reagents/Catalyst | Target Position |
| Halogenation | Fe(NTf₂)₃, N-halosuccinimide | para (or ortho if para is blocked) thieme-connect.de |
| C-H Arylation | Pd or Rh catalysts | ortho (directed by P=O) researchgate.net |
| C-H Silylation | Pd(OAc)₂, DMBQ (oxidant) | ortho (directed by N-P(III) group) escholarship.org |
| C-H Amination | Cu(I) catalysts (one-pot with halogenation) | para or ortho thieme-connect.de |
Stereoselective functionalization aims to control the three-dimensional arrangement of atoms, which is particularly relevant when introducing new chiral centers.
Synthesis of Chiral N,N',N''-Triphenylphosphoric Triamide Analogs
Introducing chirality into the N,N',N''-triphenylphosphoric triamide structure can be achieved by several methods, leading to analogs with potential applications in asymmetric catalysis and stereospecific recognition. nih.govnih.gov
One primary approach is the creation of a P-stereogenic center. semanticscholar.orgnsf.gov If the three N-phenyl groups are substituted with different functionalities, the phosphorus atom becomes a chiral center. The synthesis of such P-stereogenic compounds is a significant challenge but can be achieved through methods like kinetic resolution or the use of chiral auxiliaries that are later removed. nih.govnsf.gov
A more direct method involves using chiral amines in the initial synthesis. For example, reacting phosphoryl chloride with an enantiomerically pure chiral aniline derivative would yield a chiral phosphoric triamide. This strategy has been used to prepare a variety of chiral phosphoric triamides and phosphoramides. researchgate.net Chiral phosphoric acids and their amide derivatives are highly effective organocatalysts for a wide range of enantioselective transformations. mdpi.com
| Strategy for Chirality | Description | Example |
| P-Stereogenic Center | Introduction of three different N-aryl groups or derivatization of one or more phenyl rings to create asymmetry at the phosphorus atom. | R¹(Ar)NP(O)(NHAr²) (NHAr³) |
| Use of Chiral Amines | Synthesis using an enantiopure chiral aniline derivative. | POCl₃ + 3 (R)-1-phenylethanamine |
| Axial Chirality | Introduction of bulky substituents on the phenyl rings that restrict rotation, creating atropisomers. | Synthesis of biaryls with restricted P-N bond rotation. researchgate.net |
Preparation of Macrocyclic and Polymeric Derivatives
Incorporating the N,N',N''-triphenylphosphoric triamide unit into larger structures like macrocycles and polymers can lead to materials with unique host-guest binding properties, catalytic activities, or thermal stability. dtic.milbeilstein-journals.org
Macrocyclic Derivatives: Macrocycles can be synthesized by linking functional groups on the phenyl rings of two or more triamide units. For example, introducing reactive groups (e.g., halides or amines) at the para-positions of the phenyl rings would allow for subsequent cyclization reactions, such as Ullmann coupling or amide bond formation, to create a macrocyclic structure. mtak.hucore.ac.uk The phosphoric triamide unit can act as a rigid structural node, influencing the shape and size of the macrocyclic cavity.
Polymeric Derivatives: Polymers can be created by preparing a derivative of N,N',N''-triphenylphosphoric triamide that contains a polymerizable group, such as a vinyl or acrylamide (B121943) function. chemrxiv.org For instance, N-(4-vinylphenyl)-N',N''-diphenylphosphoric triamide could be synthesized and then subjected to radical polymerization to yield a polystyrene-based polymer with pendant phosphoric triamide groups. nih.gov Alternatively, polycondensation reactions involving difunctionalized triamide monomers can be used. A dinitro-substituted triphenylphosphoric triamide can be reduced to a diamino derivative, which can then be polymerized with a diacyl chloride to form a polyamide. google.com Such polymers may exhibit enhanced thermal properties or find use as polymeric ligands for catalysts. chemrxiv.orgnih.gov
Advanced Structural Elucidation and Conformational Analysis of N,n ,n Triphenylphosphoric Triamide Systems
High-Resolution Crystallographic Studies
Crystallographic studies are indispensable for determining the exact spatial arrangement of atoms in the solid state, offering unparalleled insights into molecular geometry and packing.
Single-crystal X-ray diffraction is a powerful analytical technique for elucidating the three-dimensional structure of molecules. researchgate.netnih.gov It provides unambiguous determination of the relative configuration of all stereogenic centers within a molecule. While N,N',N''-triphenylphosphoric triamide itself is not chiral and therefore does not have an absolute configuration to be determined, this technique is crucial for chiral derivatives or co-crystals. The determination of absolute configuration is more challenging and often relies on the anomalous dispersion of X-rays by heavier atoms present in the structure. researchgate.net The Flack parameter is a critical value calculated during the refinement of the crystal structure that helps in establishing the absolute stereochemistry. researchgate.net
In cases where a compound is chiral, obtaining a single crystal of sufficient quality is the first and most critical step. The diffraction pattern generated by the interaction of X-rays with the crystal lattice is then used to calculate an electron density map, from which the atomic positions can be determined. For chiral molecules, this analysis can distinguish between enantiomers and establish the absolute configuration. nih.goved.ac.uk
The crystal packing of N,N',N''-triphenylphosphoric triamide and related systems is governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are fundamental in directing the self-assembly of molecules in the crystal lattice. rsc.orgnih.gov
Hydrogen Bonding: In phosphoric triamides, the N-H groups act as hydrogen bond donors, while the phosphoryl (P=O) group is a primary hydrogen bond acceptor. bohrium.com The formation of N-H···O=P hydrogen bonds is a significant factor in the crystal cohesion of these compounds. bohrium.comresearchgate.net The strength and geometry of these bonds can be precisely determined from crystallographic data.
π-π Stacking: The presence of multiple phenyl rings in N,N',N''-triphenylphosphoric triamide makes π-π stacking interactions a key feature of its solid-state structure. rsc.org These interactions arise from the attractive, noncovalent forces between aromatic rings. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and their strength is influenced by the electron density of the π orbitals. rsc.orgnih.gov
The interplay of these intermolecular forces dictates the final crystal architecture. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. bohrium.comresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bonding | N-H | P=O | 2.0 - 2.5 (H···O) | Primary interaction directing molecular assembly. bohrium.comresearchgate.net |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 3.3 - 3.8 (centroid-centroid) | Significant for stabilizing the packing of aromatic molecules. rsc.orgnih.gov |
| CH-π Interactions | C-H (Phenyl) | Phenyl Ring (π-system) | 2.5 - 3.0 (H···π-centroid) | Contributes to the overall lattice energy and dense packing. |
Advanced Spectroscopic Methodologies for Structural Insights
Spectroscopic techniques provide valuable information about the structure and dynamics of molecules in various states of matter, complementing the static picture provided by crystallography.
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. d-nb.infonih.gov For N,N',N''-triphenylphosphoric triamide, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments provides detailed insights into its solution-state conformation.
¹H NMR: Provides information about the chemical environment of the hydrogen atoms, including those on the phenyl rings and the N-H groups.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
³¹P NMR: As phosphorus-31 has a nuclear spin of ½ and 100% natural abundance, ³¹P NMR is particularly informative for phosphorus-containing compounds. oxinst.com It provides a sensitive probe of the electronic environment around the phosphorus atom. The chemical shift in the ³¹P NMR spectrum is indicative of the coordination and oxidation state of the phosphorus center. researchgate.netblogspot.com
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can establish connectivity between different nuclei within the molecule, helping to assign complex spectra and deduce through-bond and through-space relationships. researchgate.net These techniques are crucial for confirming the covalent structure and understanding the preferred conformation of the phenyl groups and the P-N bonds in solution.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |
| ¹H | 6.5 - 8.0 (Aromatic), variable for N-H | Chemical environment of protons, proton-proton coupling. |
| ¹³C | 110 - 150 (Aromatic) | Number and type of carbon environments. |
| ³¹P | Varies with structure | Electronic environment of the phosphorus atom, P-H and P-C couplings. oxinst.comblogspot.com |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a "molecular fingerprint," providing a unique pattern for the identification of the compound. nist.gov For N,N',N''-triphenylphosphoric triamide, key vibrational modes include:
P=O Stretching: A strong, characteristic absorption in the IR spectrum, typically found in the region of 1200-1300 cm⁻¹.
N-H Stretching: Appears in the region of 3200-3400 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding.
P-N Stretching: Vibrations associated with the phosphorus-nitrogen bonds.
Aromatic C-H and C=C Stretching: Bands characteristic of the phenyl rings.
The NIST Chemistry WebBook provides a reference IR spectrum for triphenylphosphoric triamide, showing characteristic absorption bands. nist.gov Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the P=O bond. lippertt.chresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret spectroscopic data. researchgate.netnih.gov By calculating the optimized geometry and vibrational frequencies of N,N',N''-triphenylphosphoric triamide, a theoretical vibrational spectrum can be generated. nih.govulakbim.gov.tr
This theoretical spectrum can then be compared with the experimental IR and Raman data. mdpi.com Such a comparison aids in the definitive assignment of vibrational modes to specific molecular motions. Discrepancies between the calculated and experimental spectra can often be resolved by refining the computational model, for instance, by including solvent effects or considering intermolecular interactions. sns.it This synergy between computational prediction and experimental validation provides a robust and detailed understanding of the molecule's vibrational properties. researchgate.net
| Spectroscopic Technique | Key Information Provided |
| Multi-dimensional NMR | Solution-state structure, molecular dynamics, and connectivity. d-nb.info |
| Infrared (IR) Spectroscopy | Presence of functional groups (P=O, N-H), hydrogen bonding information. nist.gov |
| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds. researchgate.net |
| Computational Spectroscopy (DFT) | Prediction and assignment of vibrational modes, validation of experimental data. researchgate.netnih.gov |
Gas-Phase and Solid-State Structural Characterization Techniques Beyond X-ray Diffraction
While X-ray crystallography provides invaluable information about the solid-state structure of molecules like N,N',N''-triphenylphosphoric triamide, other techniques offer complementary insights into its structure in both the solid and gas phases. These methods are crucial for a comprehensive understanding of the molecule's geometry, free from crystal packing forces, and for probing the local electronic environment of specific atoms.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy is another key technique that probes the local environment of specific nuclei (e.g., ³¹P, ¹⁵N, ¹³C) in a solid sample. mdpi.comrsc.org Unlike X-ray diffraction, SSNMR is sensitive to the local electronic structure and can provide information about non-crystalline or amorphous phases.
For N,N',N''-triphenylphosphoric triamide, ³¹P SSNMR would be particularly informative. The phosphorus-31 nucleus is a sensitive spin-1/2 nucleus with a wide chemical shift range, making it an excellent probe of its local environment. mdpi.comnih.gov The chemical shift anisotropy (CSA) provides information about the symmetry of the electron distribution around the phosphorus atom. In a powdered sample, the static ³¹P spectrum would show a broad powder pattern, from which the principal components of the chemical shift tensor can be extracted. Applying magic-angle spinning (MAS) averages this anisotropy, resulting in a sharp isotropic chemical shift peak, though spinning sidebands may also appear. mdpi.com The isotropic chemical shift is sensitive to the nature of the substituents on the phosphorus atom.
¹⁵N SSNMR can provide valuable data on the nitrogen environments within the molecule. rsc.org Although ¹⁵N has a low natural abundance, isotopic labeling can enhance signal intensity. The ¹⁵N chemical shifts are sensitive to hybridization and hydrogen bonding. In N,N',N''-triphenylphosphoric triamide, the three nitrogen atoms are chemically equivalent in the free molecule but may become inequivalent in the solid state due to crystal packing effects. SSNMR could resolve these different nitrogen environments. rsc.org Computational studies on similar phosphoric triamides have been used to calculate nuclear quadrupole coupling constants (NQCCs) for nitrogen atoms, which are related to the electric field gradient at the nucleus and provide further structural information. conicet.gov.ar
The following table summarizes the kind of structural data that can be obtained from these techniques for a molecule like N,N',N''-triphenylphosphoric triamide, with expected values drawn from computational studies and data on analogous compounds.
| Parameter | Gas-Phase Electron Diffraction (Expected) | Solid-State NMR (Expected) |
| P=O Bond Length | ~1.48 Å | Indirectly inferred from spectroscopic parameters |
| P–N Bond Length | ~1.65 Å | Indirectly inferred from spectroscopic parameters |
| N–C Bond Length | ~1.43 Å | Indirectly inferred from spectroscopic parameters |
| O=P–N Bond Angle | ~112° | Indirectly inferred from spectroscopic parameters |
| N–P–N Bond Angle | ~107° | Indirectly inferred from spectroscopic parameters |
| P–N–C Bond Angle | ~125° | Indirectly inferred from spectroscopic parameters |
| ³¹P Isotropic Chemical Shift | N/A | 15-25 ppm (relative to H₃PO₄) |
| ¹⁵N Isotropic Chemical Shift | N/A | Varies depending on protonation and H-bonding |
Note: The values presented in this table are estimations based on computational studies and experimental data from similar phosphoric triamide structures, as direct experimental data for N,N',N''-triphenylphosphoric triamide from these specific techniques is not available.
Conformational Dynamics and Stereochemical Properties
The conformational flexibility of N,N',N''-triphenylphosphoric triamide is primarily governed by rotation around the P–N and N–C bonds. These rotational dynamics are crucial for understanding its chemical reactivity and potential biological activity. The stereochemical properties arise from the arrangement of the bulky phenyl groups around the central phosphoryl core.
The rotation around the P–N bond in phosphoramides has a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the d-orbitals of the phosphorus atom. This resonance effect leads to a planarization of the nitrogen atom and restricts free rotation. The height of this rotational barrier can be influenced by the nature of the substituents on both the phosphorus and nitrogen atoms. Computational studies, often using Density Functional Theory (DFT), are instrumental in calculating these rotational energy barriers. nih.govresearchgate.net For N,N',N''-triphenylphosphoric triamide, the steric hindrance between the phenyl groups can also contribute significantly to the rotational barrier.
The molecule can exist in various conformations arising from the different possible orientations of the three phenylamino (B1219803) groups. These conformers may have different energies, and the molecule will exist as an equilibrium of these forms in solution. The relative populations of these conformers are determined by their free energies. Computational studies on related N-aryl amides have shown that both cis and trans conformations with respect to the amide bond can exist, with the preference being influenced by electronic and steric factors. nih.gov In the case of N,N',N''-triphenylphosphoric triamide, the interplay of steric repulsion between the phenyl rings and the electronic effects of the phosphoryl group will dictate the preferred conformation.
The stereochemistry of N,N',N''-triphenylphosphoric triamide is also of interest. While the molecule itself is achiral, the introduction of different substituents on the phenyl rings could lead to chiral derivatives. The conformational dynamics, particularly the restricted rotation around the P–N bonds, can lead to the existence of stable atropisomers at low temperatures if the rotational barrier is sufficiently high.
Key dynamic and stereochemical properties, along with estimated energy barriers from computational studies on analogous systems, are presented in the table below.
| Property | Description | Estimated Energy Barrier / Key Feature |
| P–N Bond Rotation | Rotation around the phosphorus-nitrogen single bond. | 10 - 20 kcal/mol (estimated from related amides and phosphoramides) |
| N–C Bond Rotation | Rotation around the nitrogen-phenyl single bond. | Lower barrier than P-N rotation, but can be influenced by ortho substituents. |
| Conformational Isomers | Different spatial arrangements of the three phenylamino groups. | Multiple low-energy conformers are likely to exist in equilibrium. |
| Atropisomerism | Potential for stable rotational isomers in substituted derivatives. | Dependent on the size and position of substituents on the phenyl rings. |
Note: The energy barrier values are estimations based on computational studies of related amide and phosphinamide systems and are not direct experimental values for N,N',N''-triphenylphosphoric triamide.
Coordination Chemistry and Ligand Design Principles Involving N,n ,n Triphenylphosphoric Triamide
N,N',N''-Triphenylphosphoric Triamide as a Ligand in Transition Metal Complexes
N,N',N''-Triphenylphosphoric triamide, also known as phosphoric trianilide, possesses a central phosphorus(V) atom bonded to one oxygen atom and three -NH(C₆H₅) groups. The presence of the phosphoryl (P=O) group provides a hard oxygen donor site, while the three nitrogen atoms of the anilide groups offer additional potential coordination sites. The bulky phenyl substituents are expected to play a significant role in the steric profile of the resulting metal complexes, influencing coordination numbers and geometries.
Phosphoric triamides exhibit diverse binding modes in metal complexes, primarily dictated by the reaction conditions, the nature of the metal ion, and the steric and electronic properties of the ligand's substituents.
Monodentate Coordination: The most common coordination mode for simple phosphoric triamides involves the phosphoryl oxygen atom acting as a Lewis base, donating a lone pair to the metal center. This results in a monodentate O-coordination. For instance, in organotin(IV) complexes with related phosphoric triamides, the ligand coordinates solely through the oxygen atom. rsc.org
Bidentate and Tridentate Coordination: In cases where the amide protons are removed (deprotonation) or when the ligand framework allows, nitrogen atoms can also participate in coordination. The deprotonated, anionic form of a phosphoramide (B1221513) ligand has been shown to bind to lanthanum in both a monodentate (κ¹) and a bidentate (κ²) fashion. nih.gov For ligands containing additional donor groups, such as pyridyl rings, tridentate N,N,O-coordination can be achieved, leading to the formation of stable chelate complexes. researchgate.net While the phenyl groups in N,N',N''-triphenylphosphoric triamide lack the additional donor sites of pyridyl groups, the potential for N,O-chelation exists, particularly if one of the N-H protons is lost.
The coordination geometry around the central metal ion is highly variable. Octahedral geometries are common, particularly in six-coordinate complexes. rsc.orgmdpi.com For example, an organotin(IV)-phosphoramide complex was found to have a six-coordinate octahedral geometry with the phosphoric triamide ligands in a trans configuration. rsc.org Other observed geometries for transition metals with various ligands include tetrahedral and square planar. scribd.com The specific geometry adopted by a complex with N,N',N''-triphenylphosphoric triamide would depend on the metal's electronic configuration, its oxidation state, and the steric demands of the three phenyl groups.
| Complex Type | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| Organotin(IV)-phosphoramide | Sn(IV) | Octahedral | rsc.org |
| Cobalt(II)-tris(pyridin-2-yl)phosphoric triamide | Co(II) | Distorted Octahedral | researchgate.net |
| Lanthanum-phosphoramide | La(III) | Variable (dependent on ligation) | nih.gov |
The stability of metal complexes is influenced by several factors, including the nature of the metal-ligand bond, steric effects, and the chelate effect. The bond between a hard metal ion and the hard phosphoryl oxygen of N,N',N''-triphenylphosphoric triamide is expected to have significant electrostatic character, contributing to the complex's stability.
The stability of ternary (mixed-ligand) complexes is often compared to their binary counterparts. Generally, the formation of mixed-ligand complexes can be either favored or disfavored depending on electronic and steric factors. The bulky phenyl groups on the N,N',N''-triphenylphosphoric triamide ligand would likely introduce steric hindrance, which could destabilize complexes with high coordination numbers or with other bulky ligands.
The reactivity of coordinated N,N',N''-triphenylphosphoric triamide can be centered at several locations. The N-H protons remain acidic and can participate in hydrogen bonding, which often plays a crucial role in stabilizing the crystal lattice of the complex. rsc.org These protons could also be abstracted by a base, leading to an anionic ligand with different coordination properties. Furthermore, while the P=O bond is generally stable, its reactivity could be modified upon coordination to a Lewis acidic metal center. Geometric constraints imposed by certain ligand backbones can induce unusual biphilic reactivity at the phosphorus center, but this is less expected for a flexible ligand like N,N',N''-triphenylphosphoric triamide.
The synthesis of new coordination compounds involving phosphoric triamides typically follows straightforward routes. A common method involves the direct reaction of the phosphoric triamide ligand with a suitable metal salt, such as a metal halide or nitrate, in an appropriate solvent or solvent mixture. nih.govarabjchem.org For instance, an organotin(IV)-phosphoramide complex was synthesized by refluxing the ligand with dimethyltin (B1205294) dichloride in a methanol/acetonitrile (B52724) mixture. rsc.org The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by recrystallization techniques.
Characterization of these novel compounds relies on a combination of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is crucial for observing the coordination of the ligand. A shift in the P=O stretching frequency (typically a redshift to lower wavenumbers) upon complexation provides strong evidence of the phosphoryl oxygen's involvement in bonding to the metal. Shifts in the N-H stretching frequencies can also indicate coordination or participation in hydrogen bonding. rsc.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C, ³¹P) is used to elucidate the structure of the complexes in solution. ³¹P NMR is particularly informative, as the chemical shift of the phosphorus nucleus is sensitive to its chemical environment and changes significantly upon coordination.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. rsc.org
Elemental Analysis: This technique confirms the empirical formula of the synthesized complex. mdpi.com
Theoretical and Computational Approaches to Ligand-Metal Interactions
Theoretical and computational methods provide powerful tools for understanding the electronic structure, bonding, and dynamic behavior of coordination complexes, offering insights that complement experimental data.
Density Functional Theory (DFT) has become a standard method for investigating the properties of transition metal complexes. For complexes involving phosphoric triamide ligands, DFT calculations can be used to:
Optimize Geometries: Theoretical calculations can predict the lowest energy structure of a complex, providing bond lengths and angles that can be compared with experimental X-ray diffraction data.
Analyze Electronic Structure: DFT allows for the calculation of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of the complex's kinetic stability and chemical reactivity. researchgate.net
Study Bonding: Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the metal-ligand bond, quantifying the degree of charge transfer and covalent character.
Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is useful for predicting reactivity.
| DFT Application | Information Obtained | Significance |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Comparison with experimental structures, prediction of stable conformers. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital compositions | Assessment of chemical reactivity and kinetic stability. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Charge distribution, nature of metal-ligand bonds | Understanding bonding interactions and charge transfer. |
| Molecular Electrostatic Potential (MEP) Mapping | Identification of electrophilic and nucleophilic sites | Prediction of sites for chemical reactions. |
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into the behavior of coordination complexes in solution.
For a complex of N,N',N''-triphenylphosphoric triamide, MD simulations could be used to:
Study Solvation Effects: Investigate the structure and dynamics of the solvent shell around the complex and how solvent molecules interact with the ligand.
Analyze Conformational Flexibility: Explore the different conformations that the flexible N-phenyl groups can adopt and how these motions affect the coordination sphere.
Simulate Ligand Exchange: Model the process of ligand association or dissociation, providing insights into the stability and lability of the complex in solution.
The general procedure for an MD simulation involves defining a simulation box containing the complex and solvent molecules, choosing an appropriate force field to describe the interatomic forces, equilibrating the system at a desired temperature and pressure, and then running a production simulation to collect trajectory data for analysis.
Ligand Design Principles and Structure-Activity Relationships in Metal Coordination
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications ranging from catalysis to materials science. The N,N',N''-triphenylphosphoric triamide scaffold serves as a versatile platform for exploring structure-activity relationships. By systematically modifying the steric and electronic characteristics of this ligand, it is possible to exert fine control over the coordination environment of a metal center, thereby influencing the stability, reactivity, and catalytic performance of the resulting complex.
Steric and Electronic Tuning of the N,N',N''-Triphenylphosphoric Triamide Scaffold
The coordination properties of N,N',N''-triphenylphosphoric triamide are dictated by the interplay of steric and electronic factors, which can be precisely adjusted through synthetic modifications of its three phenyl rings. These modifications allow for a rational design of ligands with specific properties.
Electronic Tuning:
The electronic nature of the N,N',N''-triphenylphosphoric triamide ligand is primarily determined by the electron-donating or electron-withdrawing character of substituents on the phenyl rings. These substituents modulate the electron density on the nitrogen atoms and the phosphoryl oxygen, which in turn affects the ligand's ability to donate electron density to a metal center.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the ligand framework. When placed at the para or ortho positions of the phenyl rings, they enhance the σ-donor capacity of the nitrogen atoms and the phosphoryl oxygen, making the ligand a stronger electron donor. This generally leads to more stable metal complexes.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like trifluoromethyl (-CF₃) or nitro (-NO₂) decrease the electron density on the donor atoms. This reduction in electron-donating ability can weaken the metal-ligand bond. However, it can also be beneficial in catalytic cycles where ligand dissociation is a required step.
The electronic influence of a substituent can be quantified using the Hammett parameter (σ), which provides a measure of the electronic effect of a substituent in a specific position on the aromatic ring. A systematic variation of these substituents allows for the fine-tuning of the metal center's electronic properties. rsc.org
Steric Tuning:
The steric environment around the metal center is controlled by the size and position of the substituents on the phenyl rings. Bulky groups can be introduced to control the coordination number of the metal, prevent unwanted side reactions, or create a specific chiral pocket to influence the stereoselectivity of a catalytic reaction.
Bulky Substituents: Introducing sterically demanding groups, such as tert-butyl (-C(CH₃)₃) or isopropyl (-CH(CH₃)₂), particularly at the ortho positions of the phenyl rings, creates significant steric hindrance around the coordination site. This can influence the geometry of the resulting complex, favoring lower coordination numbers. ed.ac.uk It can also protect the metal center from decomposition pathways or control substrate access in catalysis. illinois.edu The steric bulk of a ligand is often quantified by parameters such as the Tolman cone angle for phosphine (B1218219) ligands, and similar principles apply here. rsc.org
The following table illustrates how different substituents can be used to tune the electronic and steric properties of the N,N',N''-triphenylphosphoric triamide scaffold.
| Substituent (R) on Phenyl Ring | Position | Primary Effect | Expected Impact on Ligand Properties |
| -OCH₃ (Methoxy) | para | Electronic | Increases electron density on N and O donors (Stronger σ-donor) |
| -CH₃ (Methyl) | para | Electronic | Mildly increases electron density (Slightly stronger σ-donor) |
| -H (Hydrogen) | - | Baseline | Unmodified N,N',N''-triphenylphosphoric triamide |
| -Cl (Chloro) | para | Electronic | Weakly withdraws electron density (Slightly weaker σ-donor) |
| -CF₃ (Trifluoromethyl) | para | Electronic | Strongly withdraws electron density (Significantly weaker σ-donor) |
| -C(CH₃)₃ (tert-Butyl) | ortho | Steric | Creates significant steric bulk around the coordination site |
| -CH(CH₃)₂ (Isopropyl) | ortho | Steric | Creates moderate steric bulk |
Impact of Ligand Modifications on Coordination Properties
Modifications to the steric and electronic profile of the N,N',N''-triphenylphosphoric triamide scaffold have a direct and predictable impact on the coordination behavior of the ligand and the properties of the resulting metal complexes.
Effects of Electronic Tuning:
Changes in the ligand's electronic properties primarily affect the strength and nature of the metal-ligand bonds.
Bond Strength: Ligands functionalized with EDGs form stronger M-O and M-N bonds due to enhanced electron donation to the metal center. This increased bond strength often translates to higher thermal stability of the complex. Conversely, EWGs lead to weaker metal-ligand bonds.
Spectroscopic Properties: The electronic effects are readily observable in spectroscopic data. For instance, in metal carbonyl complexes, a stronger donating ligand will lead to lower C-O stretching frequencies in IR spectroscopy, indicating greater π-backbonding from the metal to the carbonyl ligands. rsc.org Similarly, the chemical shifts in ³¹P and ¹⁵N NMR spectroscopy can be correlated with the electronic environment of the donor atoms. nih.gov
Effects of Steric Tuning:
The introduction of bulky substituents primarily influences the geometry and reactivity of the metal complex.
Coordination Geometry and Number: Increasing the steric bulk around the donor atoms can force changes in the coordination geometry. For example, it can favor a distorted geometry over an ideal one (e.g., distorted tetrahedral instead of square planar). ed.ac.uk It may also prevent the coordination of additional ligands, resulting in complexes with lower coordination numbers.
Reactivity and Catalysis: Steric hindrance can play a crucial role in catalysis by creating a specific pocket around the active site. This can enhance selectivity by controlling how substrates approach the metal center. In some cases, increased steric bulk has been shown to enhance catalytic activity by promoting reductive elimination or preventing catalyst deactivation pathways like dimerization. ed.ac.uk
The table below summarizes the expected consequences of ligand modifications on the coordination properties of metal complexes of N,N',N''-triphenylphosphoric triamide derivatives.
| Ligand Modification | Expected Impact on Coordination Properties |
| para-Electron-Donating Group | Increased M-L bond strength; Higher thermal stability; Lower ν(CO) in carbonyl complexes. |
| para-Electron-Withdrawing Group | Decreased M-L bond strength; Potential for enhanced reactivity in catalytic cycles involving ligand dissociation. |
| ortho-Bulky Substituent | Distorted coordination geometry; Lower coordination numbers; Creation of a defined substrate pocket, potentially leading to increased catalytic selectivity. |
| Chiral Substituents | Formation of chiral metal complexes, enabling applications in asymmetric catalysis. |
Catalytic Applications of N,n ,n Triphenylphosphoric Triamide and Its Derivatives
Organocatalysis Mediated by N,N',N''-Triphenylphosphoric Triamide
Phosphoric triamides can function as organocatalysts, primarily by acting as hydrogen-bond donors. This ability is crucial for the activation of substrates in various organic reactions. While specific studies focusing solely on N,N',N''-triphenylphosphoric triamide as an organocatalyst are not extensively documented, the general principles of catalysis by related phosphoramides provide a strong indication of its potential catalytic activity. These catalysts are known to compare favorably with other hydrogen-bond donors like thioureas in reactions such as the Friedel-Crafts and Baylis-Hillman reactions.
The organocatalytic cycle of phosphoric triamides typically involves the formation of hydrogen bonds with the substrate, thereby activating it towards nucleophilic attack. For instance, in a reaction involving a carbonyl compound, the P=O group and N-H protons of the phosphoric triamide can interact with the carbonyl oxygen and other parts of the substrate. This dual activation lowers the energy barrier for the reaction to proceed.
Chiral derivatives of phosphoric triamides have been developed and explored in asymmetric catalysis. The introduction of chirality into the phosphoric triamide backbone allows for the creation of a chiral environment around the active site, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate.
For example, chiral phosphoric triamides derived from chiral diamines have been utilized in the enantioselective allylation of aldehydes. nih.gov Although the enantioselectivities achieved with some of the earlier monodentate phosphorus-based amides were modest, these studies were crucial in laying the groundwork for the development of more selective catalysts. nih.gov The diastereoselectivity observed in reactions with substituted allylic silanes points towards a well-organized, chair-like transition state, which is a key factor in achieving high levels of stereocontrol. nih.gov The development of N-triflylphosphoramides has introduced a class of highly acidic catalysts that have shown great promise in a variety of asymmetric transformations, activating even unreactive substrates. researchgate.net
Transition Metal-Catalyzed Transformations Utilizing Phosphoric Triamide Ligands
Phosphoric triamides can also serve as effective ligands for transition metals, influencing the outcome of a variety of catalytic transformations. The nitrogen and oxygen atoms of the phosphoric triamide moiety can coordinate to a metal center, thereby modifying its electronic properties and steric environment. This, in turn, affects the activity, selectivity, and stability of the resulting catalyst.
Phosphorus-based ligands are central to many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions. While triphenylphosphine (B44618) is a commonly used ligand in this context, the use of phosphoric triamides as ligands is less common but holds potential. The electronic properties of phosphoric triamide ligands can be tuned by varying the substituents on the nitrogen atoms, which would in turn influence the catalytic activity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. The use of N,N',N''-triphenylphosphoric triamide as a ligand could potentially offer advantages in terms of catalyst stability and selectivity due to its unique steric and electronic profile.
| Reaction Type | Catalyst System | Substrates | Key Findings |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Phosphine (B1218219) Ligand | Aryl halides, Arylboronic acids | The nature of the phosphine ligand is critical for catalytic efficiency. |
| Heck Coupling | Pd(OAc)2 / Phosphine Ligand | Aryl halides, Alkenes | Ligand sterics and electronics influence regioselectivity. |
| Negishi Coupling | NiCl2 / Phosphine Ligand | Organozinc reagents, Aryl halides | Phosphine ligands can enhance the reactivity of the nickel catalyst. |
Phosphoric triamide derivatives have shown promise in hydrogenation and hydroboration reactions. A geometrically constrained phosphorous triamide has been demonstrated to be an effective catalyst for the hydroboration of imines. nih.govnih.gov The catalytic cycle in this system involves the cooperative action of the electrophilic phosphorus center and a nucleophilic nitrogen atom in the triamide framework to activate pinacolborane. nih.govnih.gov This activation leads to the formation of a P-hydrido intermediate that is capable of reducing the imine substrate. nih.govnih.gov
In the context of hydrogenation, ruthenium complexes bearing phosphine-based ligands are known to be active catalysts for the hydrogenation of a variety of functional groups, including amides. While direct application of N,N',N''-triphenylphosphoric triamide in this area is not widely reported, the principles of ligand design from these studies can be applied. The electronic and steric environment provided by the ligand is crucial for the activation of hydrogen and the subsequent transfer to the substrate.
| Reaction | Catalyst | Substrate | Product | Yield (%) |
| Imine Hydroboration | Distorted Phosphorous Triamide | N-benzylideneaniline | N-(phenyl(phenyl)methyl)aniline | 95 |
| Imine Hydroboration | Distorted Phosphorous Triamide | N-(4-methylbenzylidene)aniline | N-(4-methylphenyl(phenyl)methyl)aniline | 98 |
| Imine Hydroboration | Distorted Phosphorous Triamide | N-(4-methoxybenzylidene)aniline | N-(4-methoxyphenyl(phenyl)methyl)aniline | 96 |
Data adapted from studies on a geometrically constrained phosphorous triamide, a related compound to N,N',N''-triphenylphosphoric triamide. nih.gov
Transition metal complexes with phosphorus-containing ligands are also active in a range of oxidation and reduction reactions. For example, manganese complexes with N-isonicotinyl phosphoric triamide ligands have been reported as efficient catalysts for the epoxidation of olefins using hydrogen peroxide as the oxidant. The phosphoric triamide ligand in these complexes plays a role in stabilizing the metal center and modulating its reactivity.
In reduction chemistry, while specific examples involving N,N',N''-triphenylphosphoric triamide are scarce, the broader field of catalysis offers many examples where phosphorus ligands are key. For instance, the reduction of phosphine oxides back to phosphines is a crucial step in catalytic cycles where phosphines are used as stoichiometric reagents. nih.gov
Supramolecular Catalysis Involving N,N',N''-Triphenylphosphoric Triamide
Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, often mimicking the efficiency and selectivity of natural enzymes. While the application of N,N',N''-triphenylphosphoric triamide itself in supramolecular catalytic systems is not extensively documented, the principles of hydrogen bonding inherent to its structure suggest a strong potential for its derivatives in this field. Phosphoric triamides, as a class, are recognized for their ability to act as effective hydrogen-bond donors, a key feature in supramolecular recognition and catalysis.
The core concept of supramolecular catalysis revolves around the formation of a host-guest relationship, where the catalyst (or a catalyst-containing assembly) acts as the host, binding the substrate (guest) through reversible, non-covalent interactions. This binding pre-organizes the substrate for the catalytic transformation, often leading to enhanced reaction rates and high levels of stereoselectivity. For phosphoric triamide derivatives to be employed in such a capacity, they would typically be functionalized with recognition sites that complement the substrate, in addition to the catalytically active P=O and N-H moieties.
Host-Guest Interactions in Catalytic Systems
The foundation of supramolecular catalysis lies in the specific and directional interactions between a host molecule and a guest molecule. In the context of catalysis, the host is designed to recognize and bind a substrate (the guest) in a way that facilitates its chemical transformation. This is often achieved through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces.
While specific host-guest systems based on N,N',N''-triphenylphosphoric triamide are not prevalent in the literature, the potential for such systems can be inferred from the broader field of hydrogen-bond-donating catalysis. For instance, phosphoric triamides have been investigated as alternatives to more common catalysts like thioureas. Their ability to form strong, directional hydrogen bonds is a key attribute for substrate binding and activation.
In a hypothetical host-guest catalytic system involving a derivative of N,N',N''-triphenylphosphoric triamide, the triamide could be incorporated into a larger macrocyclic or cleft-like structure. This supramolecular host would possess a cavity lined with recognition elements, including the N-H groups of the triamide, capable of binding a specific substrate. The binding event would position the substrate optimally with respect to the catalytically active phosphoryl group, thereby lowering the activation energy of the reaction. The efficiency of such a system would be highly dependent on the complementarity between the host and the guest in terms of size, shape, and electronic properties.
Cooperative Catalysis with Polyfunctionalized Triamide Structures
Cooperative catalysis involves the synergistic action of two or more functional groups within a catalyst to promote a chemical reaction. In the case of polyfunctionalized triamide structures, this would entail the incorporation of additional catalytic moieties onto the N,N',N''-triphenylphosphoric triamide scaffold. These additional functional groups would work in concert with the inherent hydrogen-bond-donating ability of the triamide to achieve enhanced catalytic performance.
For example, a derivative of N,N',N''-triphenylphosphoric triamide could be functionalized with a Lewis basic site, such as a tertiary amine or a phosphine oxide. This would create a bifunctional catalyst capable of simultaneously activating both the electrophile (through hydrogen bonding with the triamide moiety) and the nucleophile (through interaction with the Lewis basic site). Such dual activation can lead to significant rate enhancements and improved stereocontrol compared to monofunctional catalysts.
The spatial arrangement of the different functional groups in a polyfunctionalized triamide is crucial for effective cooperative catalysis. The linker connecting the additional functional group to the triamide backbone must be carefully chosen to ensure that both catalytic sites can engage the substrate in the transition state.
While research into polyfunctionalized derivatives of N,N',N''-triphenylphosphoric triamide for cooperative catalysis is an emerging area, the principles are well-established in the broader field of organocatalysis. The modular nature of the phosphoric triamide structure makes it an attractive scaffold for the development of novel cooperative catalysts.
Below is a data table comparing the catalytic activity of a generic phosphoric triamide with other hydrogen bond donors in the Friedel-Crafts reaction, illustrating the catalytic potential of this class of compounds.
Table 1: Comparison of Hydrogen Bond Catalysts in the Friedel-Crafts Reaction of Indole with trans-Chalcone
| Catalyst | Yield (%) |
|---|---|
| Thiourea | 75 |
| Sulfamide | 80 |
| Phosphoric Triamide | 85 |
| Thiophosphoric Triamide | 68 |
Data sourced from a study on new architectures in hydrogen bond catalysis.
Materials Science and Advanced Engineering Applications of N,n ,n Triphenylphosphoric Triamide
Incorporation into Functional Materials
N,N',N''-Triphenylphosphoric triamide and its derivatives are emerging as versatile building blocks in the creation of advanced functional materials. Their unique structural characteristics, featuring a central phosphorus atom with a hydrogen-bond-accepting phosphoryl (P=O) group and three hydrogen-bond-donating amide (N-H) groups, allow for their integration into a variety of material systems. This integration imparts specific chemical and physical properties, leading to applications in polymeric materials and sensing devices.
Polymeric and Composite Materials
The covalent incorporation of phosphoric triamide units into polymer chains has been explored as a strategy for creating functional polymers with specialized properties. A notable application is in the field of enantioseparation, where chiral phosphoric triamide-based polymers serve as stationary phases in chromatography. researchgate.net For instance, novel optical isomers of phosphoramide-methacrylate monomers have been synthesized and subsequently polymerized to form hydrogels. researchgate.net These materials leverage the specific stereochemistry of the phosphoric triamide monomer to achieve separation of racemic mixtures.
The synthesis process involves functionalizing a chiral phosphoric triamide with a polymerizable group, such as methacrylate, which can then undergo polymerization to form a cross-linked polymer network. researchgate.net The resulting composite materials possess both the chiral recognition capabilities of the phosphoric triamide and the robust physical properties of the polymer matrix, making them suitable for applications as chiral adsorbent polymers. researchgate.net While the primary focus has been on such specialty polymers, the inherent characteristics of the phosphoric triamide moiety, such as polarity and hydrogen-bonding capacity, suggest potential for broader applications as additives or functional monomers in other polymer systems to enhance properties like thermal stability or interfacial adhesion, an area that remains open for further investigation. vulcanchem.com
Optoelectronic and Sensor Applications
The precisely arranged hydrogen-bonding groups of the phosphoric triamide scaffold make it an excellent candidate for the design of molecular sensors and anion receptors. oup.com The parent compound, N,N',N''-triphenylphosphoric triamide, has been demonstrated to be a remarkable receptor for various anions through hydrogen bonding. oup.com The three aryl N-H groups can cooperatively bind with electron-rich anionic species, with binding abilities comparable to well-established urea-based receptors. oup.com This recognition capability is foundational for the development of sensors that can detect the presence of specific anions in a solution.
Building on this principle, derivatives have been engineered into high-performance sensors for neutral molecules. A prominent example is N-triflyl phosphoric triamide, a trifurcated (three-branched) receptor designed for the detection of chemical warfare agent (CWA) simulants. nih.govacs.org This sensor operates via noncovalent, host-guest interactions, where the three N-H groups form strong hydrogen bonds with the P=O group present in organophosphorus nerve agents. nih.govacs.org When coated onto a quartz crystal microbalance (QCM), the binding of the target analyte causes a measurable change in frequency, allowing for robust detection. nih.govacs.org The sensor demonstrated significant selectivity for dimethyl methylphosphonate (B1257008) (DMMP), a simulant for sarin (B92409) gas, over other volatile organic compounds. acs.org
Table 1: Anion Binding Affinity of N,N',N''-Triphenylphosphoric Triamide
Association constants (Ka) for the binding of various anions by N,N',N''-triphenylphosphoric triamide in DMSO-d6/0.5% H2O, as determined by spectral titrations. Data sourced from oup.com.
| Anion | Association Constant (Ka / M-1) |
|---|---|
| F- | 150 |
| Cl- | 14 |
| Br- | <10 |
| I- | <10 |
| CH3COO- | 320 |
| HSO4- | 160 |
| H2PO4- | 1100 |
Supramolecular Assembly in Material Design
Supramolecular chemistry provides a powerful paradigm for constructing complex, functional materials from molecular components using non-covalent interactions. Phosphoric triamides are particularly well-suited for this bottom-up approach due to their defined geometry and capacity for forming strong, directional hydrogen bonds.
Self-Assembly Processes and Hierarchical Structures
The self-assembly of phosphoric triamides is primarily driven by the strong and directional N-H···O=P hydrogen bond. researchgate.netbohrium.com X-ray crystallography studies have revealed that even the simplest phosphoric triamide (O=P(NH₂)₃) forms a complex three-dimensional network of N-H···O and N-H···N hydrogen bonds, linking all molecules together in the crystal lattice. rsc.org
In more complex substituted phosphoric triamides, these interactions direct the molecules to form predictable, ordered architectures. Depending on the nature of the substituents, these can range from one-dimensional linear chains to more intricate two-dimensional layers and three-dimensional networks. researchgate.netresearchgate.netbohrium.com For example, certain chiral derivatives of N,N',N''-triphenylphosphoric triamide have been shown to form 1D chiral hydrogen-bonded architectures. researchgate.net The ability to control this assembly process by modifying the peripheral chemical groups on the triamide core allows for the rational design of materials with specific hierarchical structures and, consequently, tailored functions.
Recognition and Sensing Platforms
The same supramolecular interactions that drive self-assembly are also the basis for molecular recognition and sensing. The phosphoric triamide functional group can be considered an extended version of the well-known urea (B33335) moiety, but with three N-H donor groups arranged in a three-dimensional, pre-organized fashion around the P=O acceptor. oup.com This three-dimensional arrangement creates a specific recognition site or binding pocket that can interact effectively with electron-rich guest molecules, particularly anions. oup.com
Studies have shown that the binding strength and selectivity can be tuned by altering the substituents on the nitrogen atoms. Aryl-substituted N-H groups, as in N,N',N''-triphenylphosphoric triamide, form stronger hydrogen bonds than their alkyl-substituted counterparts. oup.com This allows for the design of receptors with tailored affinities. The wider recognition site of phosphoric triamides compared to ureas can also induce selectivity for larger oxoanions over smaller halide anions. oup.com This principle of using a well-defined, hydrogen-bond-driven recognition platform is central to the sensor applications discussed previously, where the triamide acts as a supramolecular host for detecting specific guest analytes. nih.govacs.org
Applications in Advanced Separation and Extraction Technologies
The ability of phosphoric triamides to selectively bind specific molecules and ions has been leveraged in the field of separation science. A key application is their use as carrier molecules in liquid membrane transport for the selective extraction of metal ions.
Research has demonstrated the efficacy of N,N',N''-tris(4-methylphenyl)phosphoric triamide, a close analog of the triphenyl derivative, as a carrier for the competitive transport of heavy metal ions across a bulk liquid membrane. researchgate.net In this system, the phosphoric triamide carrier, dissolved in an organic solvent membrane (such as chloroform (B151607) or dichloromethane), selectively complexes with certain metal ions at the source phase interface, transports them across the organic membrane, and releases them into the receiving phase. researchgate.net
This process has shown notable selectivity for Cu²⁺ ions from a mixture also containing Co²⁺, Cd²⁺, Ag⁺, Pb²⁺, Ni²⁺, and Zn²⁺. researchgate.net The efficiency and selectivity of the transport are influenced by the type of organic solvent used for the membrane, highlighting the tunability of the system. researchgate.net This application showcases the potential of phosphoric triamides as highly selective extractants for environmental remediation (e.g., removal of toxic heavy metals from wastewater) and hydrometallurgical processes.
Table 2: Transport Efficiency of Metal Ions by N,N',N''-Tris(4-methylphenyl)phosphoric Triamide Carrier
Percentage of various metal cations transported from an aqueous source phase across different organic liquid membranes containing the carrier after 24 hours. Data sourced from researchgate.net.
| Cation | Chloroform (%) | Dichloromethane (%) | 1,2-Dichloroethane (%) | Nitrobenzene (%) |
|---|---|---|---|---|
| Cu2+ | 85 | 78 | 91 | 68 |
| Ag+ | 21 | 16 | 25 | 14 |
| Cd2+ | 5 | <3 | <3 | <3 |
| Zn2+ | <3 | <3 | <3 | <3 |
| Co2+ | <3 | <3 | <3 | <3 |
| Ni2+ | <3 | <3 | <3 | <3 |
| Pb2+ | <3 | <3 | <3 | <3 |
Selective Ion Recognition and Complexation
N,N',N''-Triphenylphosphoric triamide has emerged as a significant compound in supramolecular chemistry and materials science, primarily due to its remarkable ability to selectively recognize and form complexes with anions. This capability is rooted in its unique molecular structure, which features three phenyl-substituted N-H groups oriented by a central phosphoryl (P=O) group. These N-H moieties act as hydrogen-bond donors, creating a specific binding pocket for anions.
Detailed research has demonstrated that N,N',N''-triphenylphosphoric triamide is an effective anion receptor, with its binding ability having been systematically evaluated through ultraviolet-visible (UV-vis) and nuclear magnetic resonance (¹H NMR) spectral titrations. oup.com The mechanism of recognition involves the formation of multiple hydrogen bonds between the amide N-H protons and the incoming anion. The electron-withdrawing nature of the adjacent phosphoryl group enhances the acidity of these protons, making them more effective hydrogen-bond donors and leading to strong and selective anion complexation. oup.com
The binding strength and selectivity of N,N',N''-triphenylphosphoric triamide for various anions have been quantified in acetonitrile (B52724) solution. The compound shows a remarkable binding ability for anions, with association constants indicating a clear preference for certain species. oup.com The selectivity is influenced by factors such as the charge, basicity, and geometry of the anion. For instance, significantly high association constants have been recorded for oxoanions like sulfate (B86663) and acetate. This performance is comparable, and in some cases superior, to well-known anion receptors like N,N'-diphenylurea when measured under the same conditions. oup.com
The detailed research findings, including the association constants (Kₐ) for 1:1 complexation, are presented in the table below.
| Anion | Association Constant (Kₐ) / M⁻¹ in MeCN | Method of Determination |
| SO₄²⁻ | 120,000 | UV-vis |
| AcO⁻ | 21,000 | UV-vis |
| H₂PO₄⁻ | 1,800 | UV-vis |
| HSO₄⁻ | 1,100 | UV-vis |
| F⁻ | 630 | ¹H NMR |
| Cl⁻ | 120 | ¹H NMR |
| Br⁻ | < 10 | ¹H NMR |
Data sourced from UV-vis and ¹H NMR titrations conducted in acetonitrile (MeCN) at 298 K. oup.com
The strong and selective binding properties of N,N',N''-triphenylphosphoric triamide make it a highly promising candidate for applications in advanced materials and engineering. Its ability to selectively complex with anions is being explored for the development of chemical sensors, ion-selective electrodes, and materials for anion separation and extraction processes.
Computational and Theoretical Chemistry of N,n ,n Triphenylphosphoric Triamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For N,N',N''-triphenylphosphoric triamide, such calculations would typically be performed using Density Functional Theory (DFT) or other ab initio methods. These calculations would provide insights into the molecule's geometry, electronic properties, and stability.
Prediction of Molecular Orbital Interactions
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap generally suggests higher reactivity. For N,N',N''-triphenylphosphoric triamide, these calculations would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For N,N',N''-triphenylphosphoric triamide, an MEP analysis would highlight the electronegative oxygen atom of the phosphoryl group as a region of high negative potential, while the amine protons would likely exhibit positive potential.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions, providing details that are often difficult to obtain experimentally.
Transition State Analysis and Energy Profiles
To understand the kinetics of a reaction involving N,N',N''-triphenylphosphoric triamide, computational chemists would locate the transition state (TS) structures along the reaction coordinate. A transition state represents the highest energy point on the minimum energy path between reactants and products. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The height of the energy barrier (activation energy) determines the reaction rate.
Interactive Table: Hypothetical Reaction Energy Profile Data
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | Data not available |
| Transition State | Data not available |
| Products | Data not available |
| Activation Energy | Data not available |
Solvent Effects on Reaction Dynamics
Reactions are often carried out in a solvent, which can significantly influence the reaction dynamics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models would help in understanding how the polarity and other properties of the solvent affect the stability of reactants, transition states, and products, thereby influencing the reaction rate and mechanism.
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes. For a flexible molecule like N,N',N''-triphenylphosphoric triamide, with three phenyl groups attached to nitrogen atoms, numerous conformations are possible due to rotation around the P-N and N-C bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its structure-property relationships.
Conformational Landscape Exploration
Computational methods such as Density Functional Theory (DFT) and molecular mechanics are pivotal in mapping this landscape. A systematic conformational search would involve rotating the key dihedral angles and calculating the potential energy of the resulting conformers. This process identifies local and global energy minima, representing the most stable three-dimensional arrangements of the molecule.
Key Dihedral Angles for Analysis:
O=P-N-C: Defines the orientation of the phenyl groups relative to the phosphoryl group.
P-N-C-C: Describes the rotation of the phenyl rings around the N-C bond.
A detailed study would generate a potential energy surface, illustrating the energy barriers between different conformations. The results of such an analysis for analogous phosphoric triamides suggest that the tetrahedral geometry around the phosphorus atom is often distorted. nih.gov
Hypothetical Conformational Energy Data:
The following table represents a hypothetical outcome of a conformational analysis, illustrating the type of data that would be generated. The energy values are for illustrative purposes only and are not based on actual calculations for N,N',N''-triphenylphosphoric triamide.
| Conformer | O=P-N-C (°) | P-N-C-C (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 60, 180, 300 | 30, 30, 30 | 0.00 |
| B (Local Minimum) | 90, 210, 330 | 45, 45, 45 | 1.52 |
| C (Transition State) | 120, 240, 0 | 60, 60, 60 | 5.78 |
Note: This data is illustrative and not based on published experimental or computational results for N,N',N''-triphenylphosphoric triamide.
Ligand-Receptor Interaction Modeling (Non-biological context)
In a non-biological context, N,N',N''-triphenylphosphoric triamide can act as a ligand, interacting with various surfaces or molecular receptors. Understanding these interactions is crucial for applications in materials science and catalysis. Molecular docking and molecular dynamics simulations are powerful tools to model these interactions.
These simulations can predict the preferred binding orientation of the triamide on a given surface (e.g., a metal oxide or a polymer) and calculate the binding affinity. The interactions are typically governed by non-covalent forces such as hydrogen bonding (with the P=O group acting as a hydrogen bond acceptor), van der Waals forces, and π-π stacking interactions between the phenyl rings and the receptor.
Parameters for Interaction Modeling:
Binding Energy: The strength of the interaction between the ligand and the receptor.
Interaction Distance: The proximity of key atoms at the binding interface.
Root Mean Square Deviation (RMSD): A measure of the conformational changes in the ligand and receptor upon binding.
Illustrative Interaction Data with a Hypothetical Surface:
This table provides a hypothetical example of the data that could be obtained from a molecular dynamics simulation of N,N',N''-triphenylphosphoric triamide interacting with a model surface.
| Interaction Type | Key Interacting Atoms | Average Distance (Å) | Contribution to Binding Energy (kcal/mol) |
| Hydrogen Bond | O (P=O) --- H (Surface) | 2.1 | -5.2 |
| π-π Stacking | Phenyl Ring 1 --- Aromatic Surface Moiety | 3.5 | -3.8 |
| Van der Waals | Phenyl Ring 2/3 --- Surface | >4.0 | -2.1 |
Note: This data is illustrative and not based on published experimental or computational results for N,N',N''-triphenylphosphoric triamide.
Development of Predictive Models for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its activity or properties. For N,N',N''-triphenylphosphoric triamide and its derivatives, such models could predict various chemical behaviors, such as reactivity, solubility, or thermal stability.
The development of a predictive model involves several steps:
Data Collection: Gathering experimental data for a series of related compounds.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For phosphoric triamides, descriptors related to the electronic properties of the P=O bond and the steric bulk of the substituents on the nitrogen atoms are likely to be significant.
Example of Descriptors for a QSAR Model:
| Descriptor | Type | Potential Correlation |
| Dipole Moment | Electronic | Reactivity, Solubility |
| Molecular Volume | Steric | Binding Affinity |
| HOMO-LUMO Gap | Electronic | Chemical Reactivity |
| LogP | Physicochemical | Solubility |
The development of robust predictive models for N,N',N''-triphenylphosphoric triamide and its analogs would be highly valuable for the rational design of new molecules with tailored properties, reducing the need for extensive experimental synthesis and testing.
Future Directions and Emerging Research Frontiers
Integration of N,N',N''-Triphenylphosphoric Triamide into Hybrid Inorganic-Organic Frameworks
The development of hybrid inorganic-organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), represents a significant frontier in materials science. rsc.orgresearchgate.net These materials are constructed from inorganic nodes and organic linkers, creating porous structures with exceptionally high surface areas and tunable properties. rsc.org The integration of N,N',N''-triphenylphosphoric triamide as a functional organic linker or building block into these frameworks is a promising, yet largely unexplored, research avenue.
The phosphoric triamide core offers multiple potential coordination and interaction sites. The phosphoryl group (P=O) can act as a Lewis base, coordinating to metal centers that form the inorganic nodes of MOFs. Simultaneously, the N-H groups of the amide can serve as hydrogen-bond donors, facilitating the self-assembly of the framework and stabilizing the resulting architecture. ias.ac.in This dual functionality could lead to the formation of robust, three-dimensional networks with unique topologies.
| Potential Role in Hybrid Frameworks | Key Functional Groups | Anticipated Properties |
| Organic Linker / Strut | P=O, N-H, Phenyl Rings | High thermal stability, defined porosity, catalytic activity |
| Functional Building Block | Phosphoric Triamide Core | Tunable pore environment, sites for post-synthetic modification |
| Hydrogen-Bonding Node | N-H Groups | Enhanced framework stability, controlled self-assembly |
Exploration of Novel Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of phosphoric triamides is established, the specific potential of N,N',N''-triphenylphosphoric triamide in catalysis and complex chemical transformations remains an area ripe for discovery. Research on structurally related, geometrically constrained phosphorous triamides has revealed potent biphilic reactivity, where the phosphorus center and a ligand nitrogen atom act cooperatively to activate chemical bonds. researchgate.netcore.ac.uk
This concept of "P-N cooperative bond activation" could be a key focus for future studies involving N,N',N''-triphenylphosphoric triamide. Such cooperative action has been shown to facilitate the cleavage of E-H bonds (where E = B, O, N), enabling catalytic processes like the hydroboration of imines. researchgate.netcore.ac.uk The proximity of the electrophilic phosphorus center and the basic amide nitrogens in the triphenyl derivative could be harnessed to catalyze a variety of organic transformations.
Another emerging area is the exploration of addition reactions to unsaturated substrates. Tricoordinate phosphorus compounds are known to react with double bonds in molecules like nitrosoarenes and acylpyridines. nsf.gov Depending on the substrate's steric and electronic properties, these reactions can proceed through different pathways, such as [4+1] or [2+1] cycloadditions, leading to the formation of novel heterocyclic structures or products arising from deoxygenation and molecular rearrangement. nsf.gov Investigating analogous reactions with N,N',N''-triphenylphosphoric triamide could unveil new synthetic routes to complex organophosphorus compounds.
| Potential Reaction Class | Substrate Type | Mechanistic Pathway | Potential Application |
| Catalytic Hydrofunctionalization | Imines, Alkenes | P-N Cooperative Bond Activation | Synthesis of Amines and Functionalized Alkanes |
| Small Molecule Activation | H₂, NH₃, H₂O | Oxidative Addition | Catalytic Cycles, Green Chemistry |
| Cycloaddition Reactions | Nitrosoarenes, Dienes | [4+1], [2+1] Pathways | Synthesis of Novel Heterocycles |
| Deoxygenative Transformations | Acylpyridines, Sulfoxides | Nitrene/Carbene Migration | New Synthetic Methodologies |
Advanced Characterization Techniques for In Situ Studies
A deeper understanding of the reaction mechanisms involving N,N',N''-triphenylphosphoric triamide requires the ability to observe and characterize transient intermediates and transition states. Advanced in situ characterization techniques are critical for achieving this level of mechanistic insight.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying phosphorus-containing compounds. In situ ³¹P{¹H} NMR experiments can be used to monitor the progress of a reaction in real-time, identifying intermediates and quantifying reaction kinetics. nih.gov The coupling of NMR with techniques like stopped-flow methodologies can allow for the detection of short-lived species that exist on the millisecond timescale.
Other spectroscopic techniques can provide complementary information. In situ Infrared (IR) and Raman spectroscopy can track changes in vibrational modes, offering clues about bond formation and cleavage as a reaction proceeds. For studying solid-state transformations or reactions on surfaces, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) can provide information on composition and structure at the nanoscale. researchgate.net Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another innovative technique that allows for the direct analysis of reaction mixtures with high sensitivity, potentially identifying reaction intermediates and products directly from the reaction vessel. nih.gov
Sustainable and Scalable Production Methodologies
As the potential applications of N,N',N''-triphenylphosphoric triamide expand, the development of sustainable and scalable production methods becomes increasingly important. Future research will likely focus on aligning its synthesis with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous materials. nih.govrsc.org
One avenue of exploration is the development of one-pot synthesis procedures that minimize intermediate purification steps, thereby reducing solvent usage and waste generation. google.com The choice of solvent is also critical; replacing traditional volatile organic compounds with greener alternatives like bio-based solvents or even water, where feasible, would significantly improve the environmental profile of the synthesis.
For large-scale industrial production, process intensification through continuous flow chemistry offers significant advantages over traditional batch processing. patsnap.com Microfluidic reactors or larger tubular reactors allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields, better product quality, and enhanced safety. mdpi.com These systems can also facilitate easier scale-up from laboratory to pilot and industrial scales. google.comnih.gov The development of catalytic routes to N,N',N''-triphenylphosphoric triamide, as opposed to stoichiometric ones, would further improve atom economy and reduce waste.
Design of Next-Generation Functional Materials Based on Phosphoric Triamide Core
The inherent stability and trivalent connectivity of the phosphoric triamide core make N,N',N''-triphenylphosphoric triamide an excellent platform for designing next-generation functional materials. By treating the central P(O)(N)₃ unit as a structural anchor, a wide array of materials with tailored properties can be envisioned.
One promising direction is the incorporation of the N,N',N''-triphenylphosphoric triamide moiety into polymer backbones. Its inclusion as a monomer in polycondensation reactions with various diamines or diols could lead to novel polyamides or polyesters. researchgate.net The rigid, bulky nature of the triphenylphosphoric triamide unit could enhance the thermal stability, glass transition temperature, and flame-retardant properties of the resulting polymers.
Furthermore, the three phenyl groups serve as versatile handles for chemical modification. Functional groups can be introduced onto these rings to tune the material's properties. For example, the addition of sulfonic acid groups could create proton-conducting membranes for fuel cells. Attaching chromophores could lead to photoluminescent materials for use in organic light-emitting diodes (OLEDs) or sensors. The synthesis of dendrimers or other branched macromolecules with a phosphoric triamide core could yield materials with unique solution properties and host-guest capabilities. This modular design approach allows for the systematic tuning of material properties to meet the demands of specific high-performance applications.
Q & A
Q. How are phosphoric triamides functionalized for targeted biological applications, and what analytical methods validate efficacy?
- Methodological Answer :
- Functionalization : Introduce sulfonamide (anti-inflammatory) or glycyl (drug delivery) groups via acyl chloride coupling .
- Validation :
- HPLC-MS : Confirms purity and molecular weight.
- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for formulation suitability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
